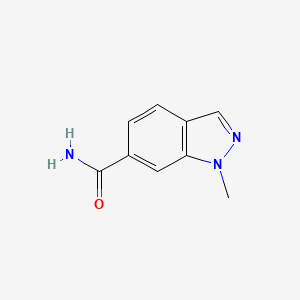

1-Methyl-1H-indazole-6-carboxamide

Description

Significance of Indazole Derivatives as Pharmacophores in Medicinal Chemistry

The indazole scaffold is a recurring and vital structural motif in a multitude of biologically active molecules, solidifying its status as a critical pharmacophore in drug discovery and development. researchgate.net A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The unique structure of indazole allows it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets, including enzymes and receptors.

Indazole-containing derivatives are endowed with a broad range of biological properties, including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor activities. researchgate.netnih.govbenthamdirect.com The pharmacological importance of this heterocycle is underscored by the number of commercially available drugs and clinical trial candidates that feature the indazole core. researchgate.netnih.gov For instance, Pazopanib is a multi-target tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for the treatment of certain cancers. nih.govmdpi.com Furthermore, Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, also contains the indazole moiety. mdpi.com The ability of the indazole scaffold to be modified at various positions allows for the fine-tuning of the pharmacological activity and selectivity of the resulting compounds. rsc.orgnih.gov Researchers have successfully synthesized numerous indazole derivatives with potent and selective inhibitory activities against various biological targets, highlighting the scaffold's importance in the development of new therapeutic agents. nih.govnih.gov

Overview of 1-Methyl-1H-indazole-6-carboxamide within the Indazole Research Landscape

Within the extensive family of indazole derivatives, this compound represents a specific molecule of interest in chemical synthesis and potential biological applications. While not as extensively studied as some other indazole-based compounds, its structure is significant as it combines the core 1H-indazole scaffold, methylated at the N1 position, with a carboxamide group at the 6-position. This substitution pattern is a key feature in various pharmacologically active compounds.

The synthesis of related structures, such as 1-methyl-1H-indazole-6-carboxylic acid, has been documented in the scientific literature, indicating its role as a potential precursor or intermediate in the synthesis of more complex molecules. sigmaaldrich.comgoogle.com The carboxamide functional group, in particular, is a common feature in many drug molecules, as it can participate in hydrogen bonding interactions with biological targets. Research into other indazole-3-carboxamide derivatives has revealed their potential as potent inhibitors of various enzymes, including those involved in cancer progression. nih.govnih.gov For example, studies on 1H-indazole-3-carboxamide derivatives have identified potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov While direct and extensive research on the specific biological activities of this compound is not widely published, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of new therapeutic agents.

Below is a data table outlining the chemical properties of this compound and its related acid.

| Property | This compound | 1-Methyl-1H-indazole-6-carboxylic acid |

| Molecular Formula | C9H9N3O | C9H8N2O2 |

| Molecular Weight | 175.19 g/mol | 176.17 g/mol sigmaaldrich.com |

| CAS Number | 1379330-75-2 bldpharm.com | Not Available |

| Physical Form | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-methylindazole-6-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-12-8-4-6(9(10)13)2-3-7(8)5-11-12/h2-5H,1H3,(H2,10,13) |

InChI Key |

RTQSGFPORXVPJP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)N)C=N1 |

Origin of Product |

United States |

Biological Activity Investigations of 1 Methyl 1h Indazole 6 Carboxamide and Indazole Based Analogues

Anticancer Research Applications

The structural versatility of the indazole ring has enabled the synthesis of numerous derivatives with significant potential in oncology. nih.gov Researchers have explored these compounds for their ability to induce cancer cell death and inhibit key signaling pathways involved in tumor growth and survival. nih.govnih.gov

Indazole-based compounds have been evaluated for their cytotoxic activity against a wide range of human cancer cell lines. These in vitro studies are fundamental in identifying promising candidates for further development.

A series of novel indazole derivatives demonstrated potent growth-inhibitory activity against several cancer cell lines. nih.gov For instance, compound 2f showed significant antiproliferative effects with IC₅₀ values ranging from 0.23 to 1.15 μM and effectively inhibited the proliferation and colony formation of the 4T1 breast cancer cell line. nih.gov In another study, a series of six curcumin (B1669340) indazole analogs were synthesized and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.comjapsonline.com Among them, compound 3b exhibited the most potent cytotoxic activity, particularly against WiDr cells, with an IC₅₀ value of 27.20 μM and a high selectivity index. japsonline.comjapsonline.com

Further research into piperazine-indazole derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov Additionally, 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and screened, with compound 3e showing remarkable sensitivity against the SNB-75 CNS cancer cell line, achieving a percent growth inhibition (PGI) of 99.16%. researchgate.net The cytotoxic potential of these compounds highlights the therapeutic promise of the indazole scaffold.

Table 1: Cytotoxic Activity of Selected Indazole Analogues on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | nih.gov |

| 3b | WiDr | Colorectal Carcinoma | 27.20 | japsonline.comjapsonline.com |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| 14i | MDA-MB-468 | Breast Cancer | 5.43 | rsc.org |

| 14i | MDA-MB-231 | Breast Cancer | 8.60 | rsc.org |

| K22 | MCF-7 | Breast Cancer | 1.3 | nih.govrsc.orgnih.gov |

| 22f | MV4-11 | Acute Myeloid Leukemia | 0.00026 (GI₅₀) | nih.gov |

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes are critical components of signaling pathways that control cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. nih.govnih.gov

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the development of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of acute myeloid leukemia (AML) cases and lead to the abnormal proliferation of leukemic cells. nih.govnih.govacs.org

Researchers have developed indazole-based compounds to target both wild-type and mutant forms of FLT3. nih.govnih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized, leading to the identification of compound 8r , a potent type II inhibitor. nih.govtandfonline.com This compound demonstrated strong inhibitory activity against FLT3 (IC₅₀ of 41.6 nM) and was even more potent against drug-resistant mutants FLT3-ITD (IC₅₀ of 22.8 nM) and FLT3-D835Y (IC₅₀ of 5.64 nM). nih.gov

In a separate study, optimization of a benzimidazole-indazole core structure resulted in compound 22f . nih.gov This molecule exhibited exceptionally potent inhibitory activity against FLT3 and its D835Y mutant, with IC₅₀ values of 0.941 nM and 0.199 nM, respectively. nih.gov Furthermore, it showed strong antiproliferative activity in the MV4-11 AML cell line, which harbors the FLT3-ITD mutation, with a GI₅₀ of 0.26 nM. nih.gov

Table 2: Inhibitory Activity of Indazole Analogues against FLT3 and its Mutants

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 8r | FLT3 | 41.6 | nih.gov |

| 8r | FLT3-ITD | 22.8 | nih.gov |

| 8r | FLT3-D835Y | 5.64 | nih.gov |

| 22f | FLT3 | 0.941 | nih.gov |

| 22f | FLT3-D835Y | 0.199 | nih.gov |

Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and is a key component of the PI3K/AKT signaling pathway, which regulates cell survival and proliferation. nih.govnih.gov Inhibitors of PI3Kδ have been approved for the treatment of B-cell malignancies. nih.govnih.gov

Through a scaffold-hopping strategy, the indazole core was identified as a novel chemotype for PI3Kδ inhibitors. nih.govacs.org This led to the development of a series of 26 indazole derivatives, from which compound 9x was identified as a potent and selective inhibitor. nih.govacs.org In preclinical studies, compound 9x demonstrated superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models compared to existing treatments, inducing apoptosis by suppressing the downstream AKT pathway. nih.gov

Another research effort focused on optimizing indazole derivatives for the treatment of respiratory diseases led to the discovery of compounds 2 (GSK2269557) and 3 (GSK2292767) . nih.govacs.org These compounds were found to be highly potent and selective inhibitors of PI3Kδ, with pKi values of 9.9 and 10.1, respectively. nih.govresearchgate.net

Table 3: Inhibitory Activity of Indazole Analogues against PI3Kδ

| Compound | Potency Measurement | Value | Source |

|---|---|---|---|

| 9x | Enzyme IC₅₀ vs PI3Kδ | 1.9 nM | nih.gov |

| 2 (GSK2269557) | pKi | 9.9 | nih.gov |

| 3 (GSK2292767) | pKi | 10.1 | nih.gov |

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during cell division. nih.govnih.gov Overexpression of PLK4 is linked to the development of various cancers, including breast cancer, making it an attractive therapeutic target. rsc.orgnih.gov Indazoles have been a key structural class for developing PLK4 inhibitors. nih.gov

One line of research led to the discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as a novel class of PLK4 inhibitors. nih.govacs.org An optimized compound from this series, 50 (CFI-400437) , demonstrated potent antiproliferative activity and showed potential for cancer therapy in xenograft studies. nih.govacs.org A related compound, CFI-400945 , also showed significant efficacy in animal models of breast, colorectal, and pancreatic cancer. rsc.org

More recently, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated. nih.govrsc.org Compound K22 from this series displayed outstanding PLK4 inhibitory activity with an IC₅₀ of just 0.1 nM. nih.govrsc.orgnih.gov It also showed significant anti-proliferative effects against the MCF-7 breast cancer cell line. rsc.orgnih.gov Another study identified 14i , an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivative, as a potent PLK4 inhibitor that could disrupt centriole replication and induce apoptosis in breast cancer cells. rsc.org

Table 4: Inhibitory Activity of Indazole Analogues against PLK4

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| CFI-400945 | PLK4 | 2.8 | researchgate.net |

| K22 | PLK4 | 0.1 | nih.govrsc.orgnih.gov |

| 14i | PLK4 | 2.4 | rsc.org |

| Axitinib | PLK4 | 41.3 | rsc.org |

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that regulate multiple signaling pathways fundamental to cancer development, including cell proliferation and survival. nih.govnih.gov Overexpression of Pim kinases is associated with a poor prognosis in several types of cancer, making them an attractive target for pharmacological inhibition. nih.govfrontiersin.org

Research into 3-(pyrazin-2-yl)-1H-indazole derivatives led to the identification of a series of potent, pan-Pim inhibitors, including compound 13o . nih.gov Another study focusing on systematic optimization of 1H-indazole derivatives identified compound 82a as a potent inhibitor of all three Pim kinase isoforms, with IC₅₀ values of 0.4 nM (Pim-1), 1.1 nM (Pim-2), and 0.4 nM (Pim-3). nih.gov The development of these pan-Pim inhibitors, which can counteract the functional redundancy among the three isoforms, represents a promising strategy for cancer therapy. nih.govnih.gov

Table 5: Inhibitory Activity of Indazole Analogues against Pim Kinases

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 82a | Pim-1 | 0.4 | nih.gov |

| 82a | Pim-2 | 1.1 | nih.gov |

| 82a | Pim-3 | 0.4 | nih.gov |

Inhibition of Kinases and Related Molecular Targets

Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling has been implicated in the development and progression of various cancers. nih.govnih.gov Consequently, FGFRs have emerged as attractive therapeutic targets for the development of novel anticancer agents.

A series of 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. mdpi.com Through a fragment-led de novo design approach, these compounds were found to inhibit FGFR1-3 with IC₅₀ values ranging from 0.8 to 90 μM. mdpi.com One of the most potent compounds in this series demonstrated IC₅₀ values of 2.0 ± 0.4 μM, 0.8 ± 0.3 μM, and 4.5 ± 1.6 μM against FGFR1, FGFR2, and FGFR3, respectively. mdpi.com The binding mode of these inhibitors within the ATP-binding pocket of the FGFRs has been elucidated through X-ray crystallography, providing a structural basis for their inhibitory activity.

Further structure-activity relationship (SAR) studies have led to the development of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives as selective FGFR inhibitors. nih.gov These compounds, which incorporate an acrylamide (B121943) covalent warhead, have demonstrated potent inhibition of FGFR1, FGFR2, and FGFR4. nih.gov The most promising compound from this series exhibited IC₅₀ values of 8.4 nM, and 3.8 nM against FGFR1/2 and FGFR4, respectively. nih.gov Covalent docking studies suggest that these inhibitors form a covalent bond with a cysteine residue in the hinge region or P-loop of the FGFR, leading to irreversible inhibition. nih.gov

Enhancer of Zeste Homologue 2/1 (EZH2/1)

The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). google.com This epigenetic modification leads to gene silencing and plays a critical role in cell proliferation, differentiation, and cancer development. google.comnih.gov Overexpression of EZH2 has been observed in various cancers, making it a promising target for therapeutic intervention. google.com

A series of indazole derivatives have been developed as potent and selective inhibitors of EZH2. mdpi.comgoogle.com SAR studies on the EZH2/1 inhibitor UNC1999 revealed that modifications to the indazole core and its substituents significantly impact inhibitory activity and selectivity. mdpi.com The presence of methyl groups at the 4 and 6 positions of the pyridone ring was found to be crucial for potent inhibition of both EZH2 and EZH1. mdpi.com

Further optimization of the indazole scaffold has led to the discovery of pyrazole-based inhibitors with low micromolar EZH2/PRC2 inhibition and high selectivity against other methyltransferases. nih.gov These compounds have been shown to induce apoptosis and autophagy in cancer cells, demonstrating their potential as anticancer agents. nih.gov

Rho-associated Protein Kinase II (ROCK-II)

Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a key role in various cellular processes, including cell adhesion, migration, and contraction. nih.gov There are two isoforms of ROCK, ROCK1 and ROCK2, which share 65% amino acid sequence homology. nih.gov While both isoforms are involved in similar signaling pathways, they also have distinct functions.

The development of selective ROCK inhibitors has been an active area of research. While many inhibitors target both ROCK1 and ROCK2, some compounds have shown selectivity for one isoform over the other. The design of indazole-based ROCK inhibitors has been explored, with a focus on achieving isoform selectivity. The structural basis for the interaction of these inhibitors with the ATP-binding pocket of ROCK has been investigated through molecular modeling and X-ray crystallography.

Threonine Tyrosine Kinase (TTK)

Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC). nih.gov The SAC ensures proper chromosome segregation during mitosis, and its dysregulation can lead to aneuploidy and cancer. TTK has been identified as a promising target for the development of novel anticancer therapies. nih.gov

A screening campaign and subsequent optimization led to the discovery of an indazole core with key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, as a novel class of TTK inhibitors. nih.gov The most potent compound in this series, CFI-400936, exhibited an IC₅₀ of 3.6 nM against TTK and demonstrated good activity in cell-based assays. nih.gov A co-complex X-ray crystal structure of TTK with an inhibitor from this class has provided insights into the binding mode and has guided further optimization efforts. nih.gov

Further SAR studies led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as orally bioavailable TTK inhibitors. nih.gov By replacing the polar 3-sulfonamide group with a heterocycle at the 4-position of the phenyl ring, potent inhibitors with improved pharmacokinetic properties were obtained. nih.gov Compound 75 (CFI-401870) from this series demonstrated in vivo tumor growth inhibition upon oral dosing and was selected for preclinical evaluation. nih.gov

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov IDO1-mediated tryptophan catabolism has been identified as a key mechanism of immune evasion in cancer. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 creates a tolerogenic microenvironment that allows tumor cells to escape immune surveillance. nih.gov

The 1H-indazole scaffold has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized and evaluated for their ability to inhibit IDO1. nih.gov The most active compound in this series exhibited an IC₅₀ value of 5.3 μM. nih.gov SAR analysis indicated that the 1H-indazole core is essential for IDO1 inhibition, and that substituents at the 4- and 6-positions significantly influence inhibitory activity. nih.gov Docking studies have shown that these 1H-indazole derivatives interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme, providing a rationale for their inhibitory activity. nih.gov

Antimicrobial Activity Studies

Antibacterial Efficacy against Bacterial Strains

Indazole derivatives have demonstrated a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacterial strains. nih.govresearchgate.netmdpi.com A series of indazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drug discovery. nih.gov These compounds exhibited excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

The antibacterial activity of indazole derivatives is influenced by the nature and position of substituents on the indazole ring. For example, a series of N-methyl-3-aryl indazoles showed significant activity against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Similarly, 2,3-diphenyl-2H-indazole derivatives have been reported to inhibit the growth of Candida albicans and Candida glabrata. mdpi.com

The mechanism of action of these indazole-based antibacterial agents is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govmdpi.com The structure-activity relationships of these compounds have been extensively studied to optimize their antibacterial potency and pharmacokinetic properties. nih.gov

| Compound Class | Target | Active Against | Reference |

| Indazole Derivatives | DNA Gyrase B | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis | nih.gov |

| N-methyl-3-aryl indazoles | Not specified | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Not specified | Candida albicans, Candida glabrata | mdpi.com |

Antifungal Potential against Fungal Species (e.g., Candida species)

The indazole scaffold is a key component in the development of new antifungal agents, particularly against opportunistic pathogens like Candida species, which are a growing concern due to increasing drug resistance. scholaris.canih.gov While direct studies on 1-Methyl-1H-indazole-6-carboxamide are limited, research on analogous structures highlights the potential of this chemical class.

A series of 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Similarly, certain indazole-linked triazole analogues have shown significant antifungal activity against a variety of Candida species. nih.gov One such analogue, with a 5-bromo substitution on the indazole ring, was particularly effective and showed excellent efficacy against Candida albicans in murine infection models. nih.gov The mechanism of action for these indazole derivatives is a subject of ongoing research, though some have been designed with the specific goal of inhibiting the cytochrome bc1 complex of C. albicans, a crucial component of the fungal respiratory chain. scholaris.camdpi.com

The antifungal efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of Selected Indazole and Related Derivatives against Candida Species

| Compound/Derivative Class | Fungal Species | Activity Metric (MIC) | Source(s) |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition observed | mdpi.com |

| Isoxazolone Derivatives (2n) | Candida albicans (clinical isolates) | 50 µg/mL | researchgate.net |

| Isoxazolone Derivatives (2n) | Candida parapsilosis | <6.2 - 12.5 µg/mL | researchgate.net |

| Isoxazolone Derivatives (2n) | Candida utilis | < 6.2 µg/mL | researchgate.net |

| Imidazole (B134444) Derivatives (SAM3) | Candida strains | 200 µg/mL | mdpi.com |

| Imidazole Derivatives (AM5) | Candida strains | 312.5 µg/mL | mdpi.com |

Anti-inflammatory Effects and Pathway Modulation

Indazole derivatives have been identified as having marked anti-inflammatory activity. nih.govresearchgate.net The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines. mdpi.comnih.gov

Studies on indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have shown significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats, a common model for acute inflammation. nih.gov The mechanism for this action is linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov Furthermore, these indazole compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov For instance, the indazole derivative benzydamine (B159093) has been shown to reduce the release of TNF-α and IL-1β from peripheral blood mononuclear cells. dovepress.com

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | Assay / Model | Metric | Result | Source(s) |

| Indazole | COX-2 Inhibition | IC₅₀ | 230.19 µM | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | IC₅₀ | 220.11 µM | nih.gov |

| Indazole | TNF-α Inhibition | IC₅₀ | 220.11 µM | nih.gov |

| 5-Aminoindazole | TNF-α Inhibition | IC₅₀ | 230.19 µM | nih.gov |

| 6-Nitroindazole | Carrageenan-induced paw edema (100 mg/kg, 5th hr) | % Inhibition | 83.09 ± 0.41% | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

The anti-inflammatory effects of indazole derivatives may also be attributed to their antioxidant properties. nih.gov These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, processes that contribute to inflammation and cellular damage.

In vitro assays have shown that indazole and its derivatives can inhibit lipid peroxidation in a concentration-dependent manner. nih.gov For example, at a concentration of 200 µg/ml, 5-aminoindazole and 6-nitroindazole produced 81.25% and 78.75% inhibition of lipid peroxidation, respectively. nih.gov The radical scavenging potential of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. All tested indazoles inhibited DPPH activity in a manner dependent on their concentration, with 6-nitroindazole showing a higher degree of inhibition (72.60% at 200 µg/ml) compared to indazole and 5-aminoindazole. nih.gov Additionally, some indazole derivatives have shown an ability to inhibit the generation of nitrite (B80452) ions, which are precursors to the reactive nitrogen species nitric oxide. nih.gov

Table 3: Antioxidant and Radical Scavenging Activity of Indazole Derivatives at 200 µg/ml

| Compound | Assay | % Inhibition | Source(s) |

| Indazole | Lipid Peroxidation | 64.42% | nih.gov |

| 5-Aminoindazole | Lipid Peroxidation | 81.25% | nih.gov |

| 6-Nitroindazole | Lipid Peroxidation | 78.75% | nih.gov |

| Indazole | DPPH Scavenging | 57.21% | nih.gov |

| 5-Aminoindazole | DPPH Scavenging | 51.21% | nih.gov |

| 6-Nitroindazole | DPPH Scavenging | 72.60% | nih.gov |

Enzyme Inhibition Beyond Kinases

Beyond their effects on inflammatory kinases, indazole-based compounds have been investigated as inhibitors of other critical enzyme systems.

Indazole-5-carboxamides, which are structurally related to this compound, have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov

Specifically, N1-methylated indazole-5-carboxamides have been developed as subnanomolar, reversible, and competitive MAO-B inhibitors. nih.govdoaj.org These compounds exhibit high brain permeability and improved water solubility, making them promising candidates for central nervous system drugs. nih.gov The inhibitory activity is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Certain indazole molecules have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes, a family of metabolic zinc-metalloenzymes involved in numerous physiological processes. nih.govnih.gov Studies have demonstrated that some indazoles can reduce the activity of hCA-I and hCA-II, two isoforms found in human erythrocytes. nih.gov

The inhibition was found to be noncompetitive, and the inhibitory potency, represented by the inhibition constant (Kᵢ), varied among the tested derivatives. nih.gov Bromine- and chlorine-substituted indazoles were found to be more potent inhibitors of these carbonic anhydrase isoenzymes. nih.gov

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Indazole Molecules

| Isozyme | Compound | Inhibition Constant (Kᵢ) (mM) | Inhibition Type | Source(s) |

| hCA-I | Indazole 1 | 0.383 ± 0.021 | Noncompetitive | nih.gov |

| hCA-I | Indazole 2 | 2.317 ± 0.644 | Noncompetitive | nih.gov |

| hCA-II | Indazole 1 | 0.409 ± 0.083 | Noncompetitive | nih.gov |

| hCA-II | Indazole 2 | 3.030 ± 0.711 | Noncompetitive | nih.gov |

Indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms, the enzymes responsible for producing nitric oxide (NO). nih.govnih.gov Dysregulation of NO production is implicated in various pathological conditions, making NOS a significant therapeutic target. ugr.esrepositoriosalud.es

Substituted indazoles, particularly nitroindazoles, are potent inhibitors of both constitutive (nNOS, eNOS) and inducible (iNOS) isoforms of NOS. nih.govnih.gov For example, 7-nitroindazole (B13768) is a potent inhibitor of the brain isoform (nNOS). nih.gov The inhibitory mechanism is believed to involve an interaction with the heme-iron of the enzyme. nih.gov Fluorination of the indazole ring has been shown to increase both the inhibitory potency and the selectivity for the iNOS isoform over the nNOS isoform. nih.gov

Table 5: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Derivatives

| Compound | NOS Isoform | Metric | Result | Source(s) |

| 6-Nitroindazole | Bovine Brain (constitutive) | IC₅₀ | 40 µM | nih.gov |

| 7-Nitroindazole | Bovine Brain (constitutive) | IC₅₀ | 2.5 µM | nih.gov |

| 6-Nitroindazole | Murine Macrophage (inducible) | IC₅₀ | 56 µM | nih.gov |

| 7-Nitroindazole | Murine Macrophage (inducible) | IC₅₀ | 20 µM | nih.gov |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-I (nNOS) | % Inhibition | 63% | nih.gov |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-II (iNOS) | % Inhibition | 83% | nih.gov |

Receptor Ligand and Modulation Studies

The indazole scaffold is a prominent feature in medicinal chemistry, serving as a versatile framework for the design of compounds targeting a wide array of biological receptors. The specific substitution patterns on the indazole ring system significantly influence the affinity and functional activity of these molecules at their respective targets. This section explores the biological activity of this compound and its structural analogues, focusing on their interactions with the Cannabinoid Type-1 Receptor (CB1R), the Serotonin (B10506) 4 Receptor (5-HT4R), and the Alpha2-Adrenoceptor (α2-AR).

Cannabinoid Type-1 Receptor (CB1R) Ligand Affinity and Functional Activity

The 1H-indazole-3-carboxamide moiety is a well-established pharmacophore for cannabinoid CB1 receptor ligands, with many derivatives synthesized and evaluated for their binding affinity. researchgate.net A number of these compounds, such as AB-FUBINACA, feature an indazole core and have demonstrated high affinity in the nanomolar range and significant potency in signaling assays at the CB1 receptor. researchgate.net The interaction is structurally specific; for instance, the indazole ring of potent agonists like MDMB-FUBINACA has been shown to interact with key "twin toggle switch" residues, stabilizing the active conformation of the CB1 receptor. researchgate.net

Research has identified numerous indazole-carboxamide derivatives with notable affinity for the CB1 receptor. researchgate.net For example, the S-enantiomer of one such derivative, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluorobenzyl)-1H-indazole-3-carboxamide, was reported to have a binding affinity (Ki) of 78.4 nM for the CB1 receptor. researchgate.net The structural similarity of these compounds to this compound suggests a potential for cannabimimetic activity. researchgate.net

The potency of these synthetic cannabinoid receptor agonists (SCRAs) can be influenced by various structural modifications. Halogenation of the indazole core is a common strategy. nih.gov Studies on halogenated indazole SCRAs have shown that for compounds with a methyl ester head group, fluorinated and chlorinated analogues tend to have the lowest EC50 values, indicating higher potency. nih.gov The nature of the amino acid-derived headgroup also plays a critical role, with tert-leucine methyl ester derivatives generally being the most potent, followed by tert-leucinamide and valinamide (B3267577) analogues. nih.gov

Table 1: CB1R Affinity for an Indazole-Carboxamide Analogue

Serotonin 4 Receptor (5-HT4R) Ligand Discovery

The indazole ring is also a key structural element in the development of ligands for the serotonin 4 receptor (5-HT4R). nih.gov Research into a series of indazole-3-carboxamides has identified potent 5-HT4 receptor antagonists. nih.gov A key finding from structure-activity relationship (SAR) studies is that alkylation at the N-1 position of the indazole heterocycle enhances antagonist affinity for the 5-HT4 receptor. nih.gov This observation is directly relevant to the "1-Methyl" substitution in this compound.

In one study, a series of 1-isopropylindazole-3-carboxamides were synthesized and evaluated. Replacing the tropane (B1204802) ring system found in earlier compounds with a monocyclic piperidine (B6355638) or an acyclic aminoalkylene chain resulted in potent 5-HT4 receptor antagonists. nih.gov For example, the compound LY353433, an N-substituted 1-isopropyl-1H-indazole-3-carboxamide, was identified as a potent and selective 5-HT4 receptor antagonist. nih.gov While these compounds demonstrated high affinity for the 5-HT4 receptor, some also showed affinity for other receptors like the 5-HT3, alpha1-adrenergic, and 5-HT2A receptors. However, increasing the conformational flexibility of the amine portion of the molecule was found to improve selectivity for the 5-HT4 receptor. nih.gov

Other classes of indazole derivatives have also been explored. Benzimidazolone derivatives, which share some structural similarities with indazoles, have been evaluated for 5-HT4R activity. nih.gov Compounds like BIMU 1 and BIMU 8 act as potent partial agonists, while DAU 6215 behaves as a competitive antagonist with a pA2 of 6.5. nih.gov

Table 2: 5-HT4R Antagonist Activity of an Indazole Analogue

Alpha2-Adrenoceptor (α2-AR) Agonist Activity

While the carboxamide functional group at position 6 is less commonly associated with alpha2-adrenoceptor (α2-AR) activity, other indazole-based structures have been identified as potent and selective α2-AR agonists. These compounds typically feature an imino or ethyl bridge connecting the indazole core to an imidazole or imidazolidine (B613845) moiety.

For instance, a series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles have been synthesized as analogues of the selective α2-adrenoceptor ligand marsanidine (B1261314). nih.gov The parent compound of this series and its 4-chloro and 4-methyl derivatives show high affinity for the α2-adrenoceptor, with Ki values in the nanomolar range, and act as partial agonists at α2A-adrenoceptors. nih.gov

Another related series, the 1-[(imidazolidin-2-yl)imino]indazoles, has yielded highly selective α2-AR ligands. nih.gov The lead compound, marsanidine (1-[(imidazolidin-2-yl)imino]indazole), is a very selective α2-adrenoceptor ligand with an α2/I1 selectivity ratio of 3879. nih.gov In contrast, its 7-methyl derivative is a mixed α2-adrenoceptor/imidazoline I1 receptor agonist. nih.gov These findings underscore the critical role of the substitution pattern on the indazole ring in determining receptor selectivity and functional activity.

Table 3: α2-Adrenoceptor Affinity of Indazole Analogues

Compound Names Table

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indazole 6 Carboxamide and Its Analogues

Identification of Key Pharmacophoric Features for Biological Efficacy

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For indazole-based compounds, including analogues of 1-methyl-1H-indazole-6-carboxamide, several key pharmacophoric features have been identified as crucial for their biological efficacy.

The indazole core itself is a fundamental pharmacophoric element, often involved in crucial interactions with biological targets. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, while the bicyclic system provides a rigid scaffold for the optimal orientation of other functional groups. nih.gov

The carboxamide linker at the 6-position of the indazole ring is another critical feature. Its geometry and ability to form hydrogen bonds are often vital for binding to target proteins. Studies on related indazole-3-carboxamides have highlighted the importance of the regiochemistry of this amide linker for biological activity. nih.govderpharmachemica.com For instance, in the context of p21-activated kinase 1 (PAK1) inhibitors, the 1H-indazole-3-carboxamide scaffold was identified as a key element for activity. nih.gov

A hydrophobic region is often a key component of the pharmacophore for indazole derivatives. This is typically occupied by an aromatic or a substituted aryl group attached to the carboxamide nitrogen or another position on the indazole ring. This hydrophobic moiety often fits into a corresponding hydrophobic pocket in the target protein, contributing significantly to binding affinity. nih.gov

A hydrogen bond donor/acceptor region is also a common feature. This can be fulfilled by the N-H of the carboxamide, the nitrogen atoms of the indazole ring, or other substituents. In a pharmacophore model for estrogen receptor alpha (ERα) inhibitors based on hexahydro-2H-indazole analogues, a hydrogen bond acceptor was identified as a key feature. ugm.ac.id

A five-point pharmacophore hypothesis (A1D2R3R4R5_4) has been generated for indazole derivatives as HIF-1α inhibitors, which includes acceptor, donor, and aromatic ring features. This highlights the complex interplay of different features required for potent inhibition.

Influence of Substituent Position and Nature on Biological Activity and Selectivity

The position and nature of substituents on the this compound scaffold have a profound impact on biological activity and selectivity. SAR studies on various indazole series have provided valuable insights into these effects.

Substituents on the Indazole Ring:

N1-Position: The methyl group at the N1-position of this compound is crucial for its identity. In general, N1-alkylation of indazoles can influence their metabolic stability and pharmacokinetic properties. The choice of the N-alkylating reagent can also affect the regioselectivity of the alkylation (N1 vs. N2).

C3-Position: While the primary focus is on 6-carboxamides, substitutions at other positions are also important. For example, in a series of 1H-indazole-3-carboxamides as PAK1 inhibitors, the introduction of a hydrophilic group in the bulk solvent region was found to be critical for selectivity. nih.gov

C5-Position: In a series of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, a methoxy (B1213986) group at the 5-position was found to be important for high potency.

C6-Position: The carboxamide group at this position is a key feature. Modifications of the amide substituent can significantly impact activity.

Substituents on the Carboxamide Moiety:

The nature of the group attached to the carboxamide nitrogen is a major determinant of activity and selectivity. This is often an aromatic or heteroaromatic ring, and its substituents can be systematically varied to probe the binding pocket of the target enzyme. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, substituents on the benzene (B151609) ring were explored to investigate the hydrophobic cavity of the enzyme.

The following table summarizes the influence of substituents on the biological activity of some indazole carboxamide derivatives:

| Scaffold | Substituent Position & Nature | Biological Target | Effect on Activity/Selectivity |

| 1H-Indazole-3-carboxamide | Appropriate hydrophobic ring in the deep back pocket | PAK1 | Critical for inhibitory activity |

| 1H-Indazole-3-carboxamide | Hydrophilic group in the bulk solvent region | PAK1 | Critical for selectivity |

| 1H-Indazole-3-carboxamide | 5-Methoxy group | GSK-3 | Important for high potency |

| N-(1H-Indazol-6-yl)benzenesulfonamide | Substituents on the benzene ring | PLK4 | Influences interaction with hydrophobic cavity |

Comparative SAR Analysis with Bioisosteric Replacements and Related Heterocyclic Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties. In the context of this compound, this involves replacing the carboxamide group or the indazole ring with other functional groups or heterocyclic systems that have similar steric and electronic properties. cambridgemedchemconsulting.comdrughunter.com

Bioisosteres of the Carboxamide Group:

The carboxamide functionality can be replaced by various bioisosteres to improve metabolic stability, cell permeability, or other pharmacokinetic parameters. One common bioisostere for the amide group is the 1,2,4-oxadiazole (B8745197) ring. nih.govbohrium.com Studies have shown that this replacement can lead to potent and selective inhibitors. nih.gov For example, in a series of 5-substituted-1H-indazoles, the introduction of a 1,2,4-oxadiazole ring resulted in a potent and selective human MAO-B inhibitor. nih.gov Other heterocyclic rings like triazoles, imidazoles, and oxazoles can also serve as amide bioisosteres. drughunter.com

Bioisosteres of the Indazole Ring:

The indazole ring itself can be considered a bioisostere of other heterocyclic systems like indole (B1671886) or benzimidazole. Comparative SAR studies with these related scaffolds can provide valuable information. For instance, a study on MAO-B inhibitors compared indole-based analogues with previously reported indazole-based hits, demonstrating that the indole scaffold could also yield potent inhibitors. nih.gov The replacement of a 3,4-dimethoxyphenyl group with an indazole ring has been shown to improve metabolic stability and reduce plasma protein binding in some cases. cambridgemedchemconsulting.com

The following table provides a comparative analysis of bioisosteric replacements for indazole carboxamides:

| Original Moiety | Bioisosteric Replacement | Rationale/Observed Effect |

| Carboxamide | 1,2,4-Oxadiazole | Improved metabolic stability, potent and selective inhibitors nih.gov |

| Indazole | Indole | Can also lead to potent inhibitors nih.gov |

| 3,4-Dimethoxyphenyl | Indazole | Improved metabolic stability, lower plasma protein binding cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for inhibitory potency and to design new, more active compounds.

These models typically use statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps. These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new inhibitors. The study also developed a pharmacophore model that could be used in conjunction with the contour maps to design potent inhibitors.

While specific QSAR studies focusing solely on this compound are not widely reported, the principles derived from studies on broader sets of indazole derivatives are applicable. These studies consistently emphasize the importance of a well-defined spatial arrangement of hydrophobic, hydrogen bonding, and electrostatic features for potent biological activity.

Computational Chemistry Approaches in Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the field of indazole research, molecular docking has been instrumental in evaluating the binding efficacy of various derivatives against specific biological targets. For instance, studies on indazole derivatives have utilized docking to assess their potential as inhibitors for targets such as renal cancer-related proteins (PDB: 6FEW) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. mdpi.comnih.gov The process involves preparing the 3D structures of both the ligand (the indazole derivative) and the protein target. Docking algorithms then explore numerous possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function to estimate the binding affinity. beilstein-journals.org

The results of these simulations provide detailed insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the indazole scaffold and the amino acid residues of the protein. mdpi.com For example, docking studies on a series of 3-carboxamide indazoles against a renal cancer-related protein identified derivatives with the highest binding energies, suggesting a strong potential for inhibition. nih.gov The analysis revealed specific interactions with amino acid residues like LYS655, MET699, and ASP784. nih.gov While specific docking studies on 1-Methyl-1H-indazole-6-carboxamide are not extensively reported in the cited literature, the established methodologies demonstrate a clear path for predicting its interactions with various protein targets.

Table 1: Example of Amino Acid Interactions in Docking of Indazole Derivatives

| Derivative Class | Protein Target | Interacting Residues | Reference |

|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | ASP784, LYS655, MET699, GLU672 | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of a ligand-protein complex and understanding its conformational dynamics. semanticscholar.org

MD simulations start with the best-docked pose obtained from molecular docking. The complex is placed in a simulated physiological environment, including water molecules and ions, and the system's evolution is calculated by solving Newton's equations of motion for every atom. nih.govsemanticscholar.org These simulations, often spanning hundreds of nanoseconds, provide valuable information on the stability of the binding pose and the flexibility of the ligand and protein. youtube.com

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

For indazole derivatives, MD simulations have been used to confirm the stability of their interactions within the kinase cavity of VEGFR2. mdpi.com These studies can reveal how the ligand adapts its conformation within the binding pocket and how the protein responds to the ligand's presence, offering a deeper understanding of the interaction dynamics that govern molecular recognition. semanticscholar.orgnih.gov

Density Functional Theory (DFT) Calculations for Structural, Electronic, and Thermochemical Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate a variety of molecular properties with high accuracy.

In indazole research, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and thermochemical data. For instance, a theoretical study on a close analog, 1-methyl-1H-indazole-6-carboxylic methyl ester, utilized DFT to compute its structural and energetic properties. nih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. austinpublishinggroup.com

Furthermore, DFT is used to analyze the electronic characteristics of indazole derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability, whereas a small gap suggests the molecule is more reactive. nih.gov Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. uni.lu

Table 2: Example of DFT-Calculated Properties for Indazole Derivatives

| Compound/Derivative | Property Calculated | Method | Significance | Reference |

|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | HOMO-LUMO Energy Gap | DFT (B3LYP/6-311+) | Indicates high kinetic stability | nih.gov |

| 1-methyl-1H-indazole-6-carboxylic methyl ester | Enthalpy of Formation | DFT (deMon2k) | Provides thermochemical data | nih.gov |

Solvent Effects on Reaction Mechanisms and Yields through Computational Modeling

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, equilibria, and even the regioselectivity of product formation. Computational modeling provides a powerful means to understand and predict these solvent effects at a molecular level.

In the context of indazole synthesis and modification, computational studies have shed light on the role of the solvent in directing reaction pathways. For example, the regioselective N-alkylation of indazoles, which can produce either N1 or N2 substituted products, is highly dependent on the reaction conditions, including the solvent. nih.gov A comprehensive DFT mechanistic study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate explored the reaction mechanisms in different solvents like THF. nih.gov By using implicit solvent models, such as the SMD model, within the DFT calculations, researchers can simulate the reaction environment and calculate the energy barriers for different pathways. nih.gov

These theoretical studies help to rationalize experimental observations, such as why certain solvent and base combinations favor the formation of one isomer over another. nih.gov Similarly, computational investigations into the reaction of indazoles with formaldehyde (B43269) in aqueous acidic solutions have used theoretical calculations to understand the mechanism and the stability of the resulting isomers in the solvent. acs.orgnih.gov

Theoretical Studies on Enthalpy of Formation and Energetics

The enthalpy of formation is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability.

Experimental determination of the enthalpy of formation can be challenging. Therefore, theoretical calculations are often used to complement or predict these values. High-level computational methods, including DFT, are capable of providing reliable energetic data.

A notable study reported the molar standard enthalpy of formation for a series of indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, a compound structurally very similar to this compound. nih.gov The research combined experimental techniques like combustion calorimetry with theoretical calculations using auxiliary density functional theory. The theoretically estimated gas-phase enthalpies of formation were compared with the experimental results, showing good agreement and validating the computational approach. nih.gov Such studies are crucial for understanding the relative stabilities of different isomers and conformers of indazole derivatives. nih.gov

Table 3: Experimental and Theoretical Enthalpy of Formation in Gas Phase (kJ·mol⁻¹) for an Indazole Analog

| Compound | Experimental ΔfH°m(g) | Theoretical ΔfH°m(g) | Reference |

|---|

Advanced Spectroscopic and Analytical Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Tautomerism, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For 1-Methyl-1H-indazole-6-carboxamide, ¹H NMR spectroscopy provides precise information regarding the electronic environment of each proton, confirming the substitution pattern and the integrity of the indazole core.

In a recent study, this compound was synthesized and characterized, with its ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. chemicalbook.com The observed chemical shifts and multiplicities are consistent with the proposed structure. The aromatic protons on the indazole ring appear as distinct signals, with a doublet at 8.11 ppm (J = 1.2 Hz), a doublet at 8.03 ppm (J = 5.1 Hz), a multiplet between 7.80-7.74 ppm, and a doublet of doublets at 7.59 ppm (J = 8.5 Hz). chemicalbook.com These signals confirm the substitution at the 6-position of the indazole ring. The presence of the methyl group at the N1 position is confirmed by a signal that is characteristic for such a group, although its specific chemical shift was not explicitly detailed in the provided data. The amide protons would also be expected to appear in the spectrum, typically as broad signals, though their specific shifts were not mentioned.

The potential for tautomerism in indazole systems is a key area of investigation. However, the N-methylation at the 1-position in this compound effectively quenches the possibility of the common 1H-2H tautomerism observed in unsubstituted indazoles. Conformational analysis, particularly around the amide bond, could be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which would provide through-space correlations between the amide protons and adjacent aromatic or methyl protons, though such studies have not been reported in the available literature.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.11 | d | 1.2 | Aromatic H | chemicalbook.com |

| 8.03 | d | 5.1 | Aromatic H | chemicalbook.com |

| 7.80 - 7.74 | m | - | Aromatic H | chemicalbook.com |

| 7.59 | dd | 8.5 | Aromatic H | chemicalbook.com |

X-ray Crystallography for Solid-State Structure Determination and Chirality Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. As the molecule is achiral, chirality studies are not applicable.

Despite a thorough review of the current scientific literature, no publicly available X-ray crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Calorimetry and Thermogravimetry for Thermochemical Property Determination

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravogravimetric Analysis (TGA) are vital for assessing the thermal stability, melting point, and decomposition profile of a compound. DSC measures the heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature. This information is critical for understanding the material's physical properties and stability.

A comprehensive search of scientific databases and literature did not yield any specific calorimetric or thermogravimetric data for this compound. Consequently, its thermochemical properties have not been reported in the available literature.

Mass Spectrometry for Compound Characterization and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, mass spectrometry data has been reported, confirming its molecular weight. chemicalbook.com The analysis showed a mass-to-charge ratio (m/z) of 204 [M+H]⁺, which corresponds to the protonated molecule. chemicalbook.com This finding is consistent with the expected molecular weight of 175.19 g/mol for the neutral species (C₉H₉N₃O). This technique is also invaluable for monitoring the progress of the synthesis of this compound, ensuring the consumption of starting materials and the formation of the desired product.

Interactive Mass Spectrometry Data for this compound

| Ion | Observed m/z | Interpretation | Reference |

|---|---|---|---|

| [M+H]⁺ | 204 | Protonated molecule | chemicalbook.com |

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation 1-Methyl-1H-indazole-6-carboxamide Analogues

The development of new analogues of this compound is a vibrant area of research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the core indazole structure and the carboxamide group to explore new interactions with biological targets. hanyang.ac.krtandfonline.com

Researchers have successfully synthesized various derivatives by employing techniques like amide coupling and the Suzuki-Miyaura coupling reaction. nih.govresearchgate.net For instance, a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogues were created to assess their anticancer potential. researchgate.net Another approach has been the synthesis of 1H-indazole-3-carboxamide derivatives, which have shown promise as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. nih.gov For example, in the development of PAK1 inhibitors, it was found that adding a hydrophobic ring to access a deep back pocket of the kinase and introducing a hydrophilic group into the solvent-exposed region were key for improving inhibitory activity and selectivity. nih.gov Similarly, the rational design of inhibitors for FMS-like tyrosine kinase 3 (FLT3) involved using the indazole fragment as a hinge-binder for the ATP-binding pocket. hanyang.ac.krtandfonline.comnih.gov

Table 1: Examples of Synthesized Indazole-Carboxamide Analogues and Their Key Features

| Compound Class | Synthetic Strategy | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamides | Suzuki-Miyaura coupling | Arylisonicotinamide moiety | Anticancer | researchgate.net |

| 1H-Indazole-3-carboxamide derivatives | Fragment-based screening, Amide coupling | Varied substitutions to probe hydrophobic and hydrophilic regions | PAK1 inhibition for cancer therapy | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | Multi-step synthesis including amide coupling | Benzimidazole scaffold as a bioisostere for quinazoline | FLT3 inhibition for acute myeloid leukaemia | hanyang.ac.krnih.gov |

Exploration of Novel Therapeutic Applications beyond Current Scope

While much of the focus for indazole derivatives has been on oncology, particularly as kinase inhibitors, the structural versatility of the this compound scaffold opens the door to a multitude of other therapeutic areas. nih.govnih.gov

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including:

Cardiovascular Diseases : Certain indazole derivatives have been investigated for their potential in treating conditions like atherosclerosis and myocardial injury. nih.gov

Anti-inflammatory Effects : The indazole nucleus is present in compounds with anti-inflammatory properties. nih.gov

Central Nervous System (CNS) Disorders : Some derivatives have been explored as antipsychotic, analgesic, and antipyretic agents. nih.gov

Infectious Diseases : Antimicrobial, antifungal, and anti-HIV activities have also been reported for compounds containing the indazole moiety. nih.gov

Future research could systematically screen this compound and its newly synthesized analogues against a broader range of biological targets. For example, its potential as a modulator of cannabinoid receptors or as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO1) could be explored, based on the activities of other indazole derivatives. researchgate.netnih.gov The development of potent and selective inhibitors of PAK1 from 1H-indazole-3-carboxamide scaffolds highlights its potential in anti-metastatic therapy, a significant finding that could be expanded upon. nih.gov

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is continuously evolving, with a growing emphasis on efficiency, cost-effectiveness, and sustainability. Traditional multi-step syntheses can be inefficient. unina.it Therefore, developing novel synthetic routes is a key research objective.

Recent advancements include:

Palladium-Catalyzed Reactions : Methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are being used to construct the indazole system and its analogues efficiently. researchgate.netunina.it

C-H Bond Amination : Researchers have developed methods for synthesizing 1H-indazoles through intramolecular C-H bond amination, sometimes mediated by metals like silver, offering a more direct route to the core structure. acs.orgnih.gov

Convergent Synthesis : A two-step convergent synthesis for 1-arylindazole-3-carboxamides has been reported, starting from isocyanides and hydrazonoyl chlorides, which avoids the often inefficient preparation of 1H-indazole-carboxylic acids. unina.it

Future efforts will likely focus on green chemistry principles, such as using less hazardous solvents, reducing reaction steps, and employing catalytic methods to minimize waste. Microwave-assisted synthesis has already been shown to be effective in certain steps, such as in the preparation of intermediates for FLT3 inhibitors, and its broader application could be explored. hanyang.ac.krnih.gov

Deeper Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming indispensable for modern drug discovery. For this compound analogues, this integration allows for a more rational and targeted design process.

Computational techniques currently in use include:

Molecular Docking : This method predicts the binding orientation of a molecule to a target protein, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. It has been instrumental in designing FLT3 and PAK1 inhibitors. nih.govnih.gov

Density Functional Theory (DFT) : DFT studies are used to understand the electronic properties of molecules, such as the HOMO-LUMO energy gap, which provides insights into their reactivity and stability. nih.gov

The future of rational drug design for this compound class lies in the deeper integration of these and more advanced computational methods. This includes using molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex over time and employing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues before their synthesis. This "in silico" screening can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing. dntb.gov.ua

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.